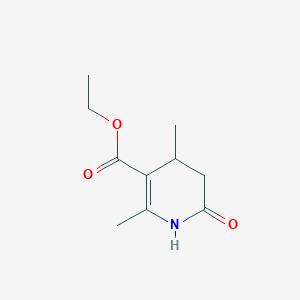
Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester, commonly known as ethyl nicotinate, is an organic compound that belongs to the class of esters. Ethyl nicotinate is an important compound in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and physiology.
作用機序
The mechanism of action of ethyl nicotinate is not fully understood, but it is believed to act by stimulating the release of prostaglandins and other inflammatory mediators. Ethyl nicotinate is also believed to act by increasing blood flow to the affected area, which helps to reduce inflammation and pain.
生化学的および生理学的効果
Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of histamine, which is an important mediator of inflammation. Ethyl nicotinate has also been shown to increase the production of nitric oxide, which is a potent vasodilator. Additionally, ethyl nicotinate has been shown to increase the production of cyclic AMP, which is an important signaling molecule in the body.
実験室実験の利点と制限
Ethyl nicotinate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl nicotinate is also stable under normal laboratory conditions and can be easily stored. However, there are also some limitations to the use of ethyl nicotinate in lab experiments. It is a relatively weak compound and may not be effective at high concentrations. Additionally, ethyl nicotinate may have some side effects, such as irritation and redness at the site of application.
将来の方向性
There are several future directions for the research on ethyl nicotinate. One potential direction is the development of new drugs based on the structure of ethyl nicotinate. Another potential direction is the study of the mechanism of action of ethyl nicotinate in more detail. Additionally, the potential use of ethyl nicotinate in the treatment of various diseases should be further explored.
Conclusion:
In conclusion, ethyl nicotinate is an important compound in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and physiology. Ethyl nicotinate has been extensively studied for its potential therapeutic effects, and its mechanism of action is still being explored. Ethyl nicotinate has several advantages for lab experiments, but there are also some limitations to its use. Further research on ethyl nicotinate is needed to fully understand its potential applications in various fields.
合成法
Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-100°C for several hours. The product is then purified by distillation or recrystallization.
科学的研究の応用
Ethyl nicotinate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a model compound for studying the mechanism of action of various drugs and chemicals. Ethyl nicotinate has been shown to have anti-inflammatory, analgesic, and vasodilatory effects, making it a potential candidate for the treatment of various diseases such as arthritis, migraine, and cardiovascular diseases.
特性
CAS番号 |
10230-57-6 |
|---|---|
製品名 |
Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester |
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
ZXXBOEPDZSFYAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



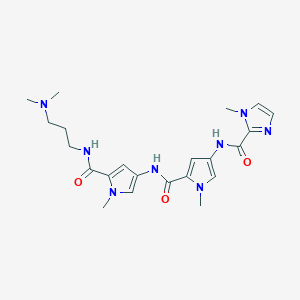
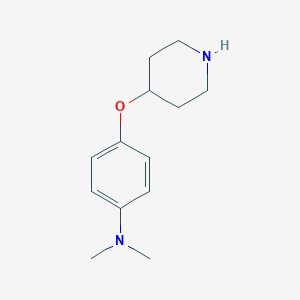
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
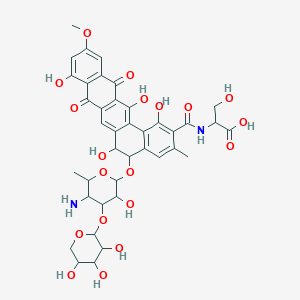
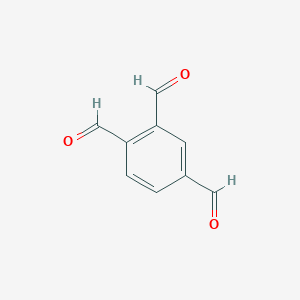
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)


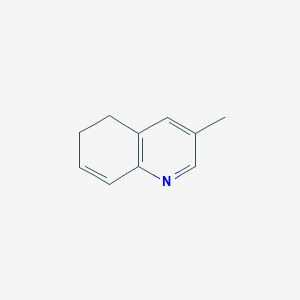
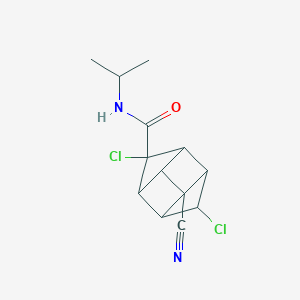

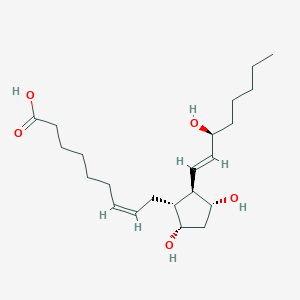

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)